6-Chloropurine methanesulfonate is a derivative of 6-chloropurine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a purine analog, which are compounds that mimic the structure of purines, essential components of nucleic acids. The synthesis and modification of purine derivatives like 6-chloropurine methanesulfonate are crucial in developing new pharmaceuticals, particularly in the fields of oncology and antiviral therapies.
6-Chloropurine methanesulfonate is synthesized from 6-chloropurine, which can be obtained through various chemical reactions involving hypoxanthine and phosphorus oxychloride as chlorinating agents in the presence of organic bases such as triethylamine or pyridine . The classification of this compound falls under purine derivatives, specifically as a nucleoside analog, which is significant in drug development due to its ability to interfere with nucleic acid synthesis.
The synthesis of 6-chloropurine involves several key steps:
The molecular structure of 6-chloropurine methanesulfonate can be represented by its chemical formula, .
6-Chloropurine methanesulfonate participates in various chemical reactions typical of purine derivatives:
The mechanism of action for 6-chloropurine methanesulfonate primarily involves its role as an antimetabolite. It interferes with nucleic acid synthesis by mimicking adenine or guanine:
6-Chloropurine methanesulfonate has significant applications in scientific research:
The foundational synthesis of 6-chloropurine relies on the nucleophilic chlorination of hypoxanthine (6-hydroxypurine) using phosphorus oxychloride (POCl₃). This reaction replaces the C6 carbonyl oxygen with chlorine under vigorous conditions. Patent US4405781A details a high-yield approach where hypoxanthine undergoes reflux in anhydrous phosphorus oxychloride for 4–6 hours at 105–110°C, achieving conversion rates exceeding 85% [1]. The reaction mechanism involves in situ generation of a tricoordinated phosphorus intermediate that activates the carbonyl for nucleophilic displacement by chloride [5].
Critical parameters include:
Post-reaction, excess POCl₃ is removed via vacuum distillation, yielding a crude 6-chloropurine residue suitable for salt formation [1] [5].
Uncatalyzed POCl₃ chlorination suffers from slow kinetics and variable yields. CN102336755A demonstrates that tertiary amines act as catalysts by forming highly reactive N-phosphonium complexes, accelerating chloride delivery. Triethylamine (5–10 mol%) or N,N-dimethylaniline (3–7 mol%) reduces reaction times by 50% and increases yields to 90–95% [5]. The amine binds to phosphorus, enhancing the electrophilicity of the hypoxanthine carbonyl carbon.
Table 1: Impact of Tertiary Amine Catalysts on Chlorination Efficiency
Catalyst | Molar Proportion (%) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None | 0 | 6.0 | 78 |
Triethylamine | 5.0 | 3.5 | 92 |
N,N-Dimethylaniline | 3.5 | 2.8 | 95 |
Pyridine | 10.0 | 4.2 | 87 |
Following chlorination, the reaction mixture is quenched in ice water, precipitating crude 6-chloropurine. Catalytic amines facilitate purification by reducing tar formation, allowing direct filtration and aqueous washing. Recrystallization from acetonitrile yields >99% pure material, confirmed by HPLC [5].
Conversion of 6-chloropurine to its methanesulfonate salt requires stoichiometric methanesulfonic acid (MSA) under rigorously anhydrous conditions. Arkema’s anhydrous MSA (water content <5000 ppm) is ideal due to its high acidity (pKa = –1.92) and low nucleophilicity, which prevents N-alkylation side reactions [3] [8]. The process involves dissolving purified 6-chloropurine in anhydrous dichloromethane or acetonitrile, followed by dropwise addition of 1.0–1.1 equivalents of MSA at 0–5°C [1].
Key considerations include:
The reaction generates a clear solution, with salt precipitation initiated by solvent removal or antisolvent addition.
Solvent choice dictates crystal morphology, purity, and stability of 6-chloropurine methanesulfonate. Ideal solvents exhibit high 6-chloropurine solubility but low solubility for the salt, enabling high recovery. US4548614A principles guide solvent selection based on dielectric constant, hydrogen-bonding capacity, and boiling point [4]:
Table 2: Solvent Performance in Salt Crystallization
Solvent | Dielectric Constant | Salt Solubility (g/L) | Crystal Yield (%) | Purity (%) |
---|---|---|---|---|
Dichloromethane | 8.9 | 0.8 | 92 | 99.5 |
Acetonitrile | 37.5 | 12.5 | 85 | 98.8 |
Ethyl acetate | 6.0 | 1.2 | 90 | 99.2 |
Tetrahydrofuran | 7.6 | 15.0 | 78 | 97.5 |
Dichloromethane is optimal due to its low polarity, which minimizes salt solubility, and moderate boiling point (40°C), facilitating rapid drying. Antisolvents like anhydrous diethyl ether or methyl tert-butyl ether (5:1 v/v) are added to the reaction mixture to precipitate high-purity crystals (>99.5%) with <100 ppm residual solvents [1] [4].
Conventional filtration and drying degrade 6-chloropurine methanesulfonate due to heat sensitivity and acid-catalyzed hydrolysis. US4405781A discloses a low-temperature vacuum filtration system (–20°C) that preserves integrity by solidifying residual moisture [1]. Post-filtration, crystals undergo molecular distillation at 45–50°C under <0.01 mbar vacuum, reducing water content to <0.1% without thermal decomposition [1].
Advanced techniques include:
These methods produce salts with 99.8% purity (by HPLC), minimal residual solvents (<300 ppm), and stability for >24 months at –20°C [1] [7].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3